

# GB1908: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: GB1908  
Cat. No.: B15610762

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This document provides a comprehensive technical overview of **GB1908**, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). This guide is intended for researchers, scientists, and professionals involved in the drug development process, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and experimental data related to **GB1908**.

## Chemical Structure and Properties

**GB1908** is a synthetic, organic, thiazole-containing glycomimetic compound.[1][2] It has been specifically designed as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition domain (CRD).[3][4]

Molecular Formula: C<sub>18</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>5</sub>S<sub>2</sub>[5]

Molecular Weight: 505.4 g/mol [5]

A 2D representation of the chemical structure of **GB1908** can be accessed through its SMILES (Simplified Molecular Input Line Entry Specification) identifier, which facilitates its use in various cheminformatics platforms.[6]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **GB1908**, detailing its binding affinity, in vitro efficacy, and selectivity.

Table 1: Binding Affinity and Selectivity

Parameter	Species	Value	Notes
Ki	Human Galectin-1	57 nM	Inhibition constant.[5] [7]
Ki	Mouse Galectin-1	72 nM	Inhibition constant.[5] [7]
Kd	Galectin-1	0.057 $\mu$ M	Dissociation constant. [1][8]
Kd	Galectin-3	6.0 $\mu$ M	Demonstrates >50-fold selectivity for Galectin-1 over Galectin-3.[1][7][8]
Affinity	Human Galectin-1	0.03 $\mu$ M	High affinity as a small molecule glycomimetic binder of the CRD.[3]
Selectivity	Gal-1 vs. Gal-3	>50-fold	Confirmed in biophysical and cellular assays.[7]

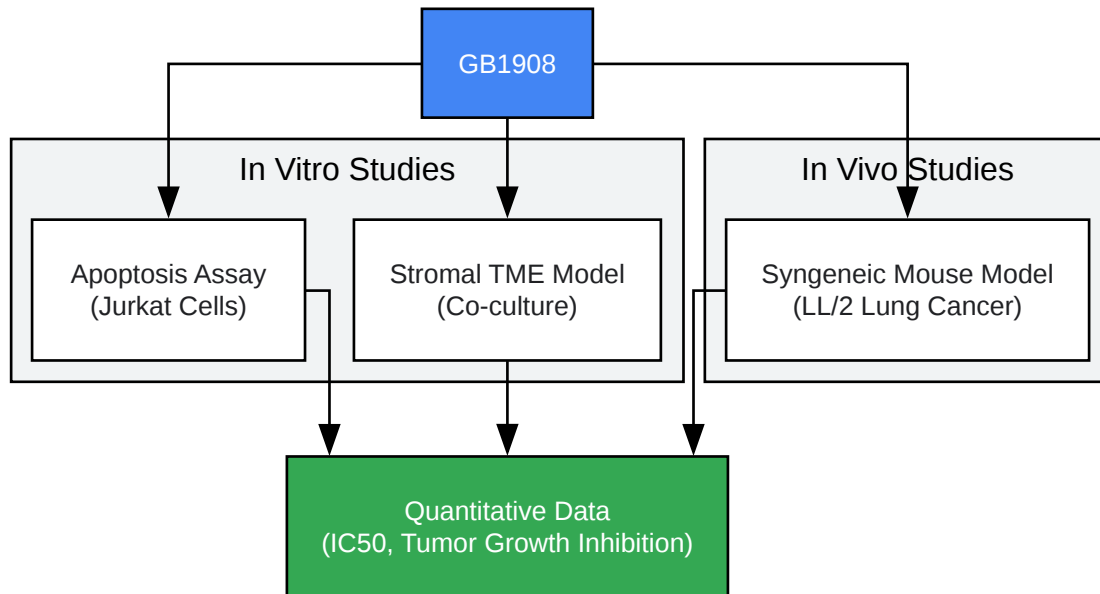
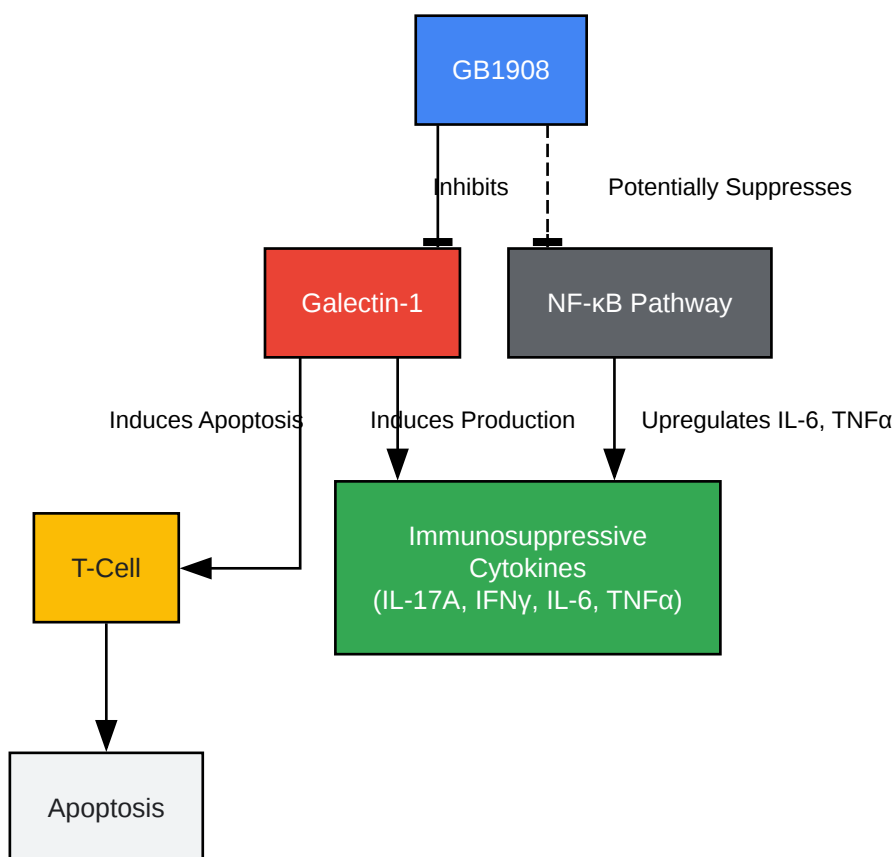
Table 2: In Vitro Efficacy

Assay	Cell Line	Parameter	Value	Incubation Time
Galectin-1-induced Apoptosis Inhibition	Jurkat cells	IC50	850 nM	16 h

## Mechanism of Action and Signaling Pathway

**GB1908** functions as a selective inhibitor of Galectin-1 by binding to its carbohydrate recognition domain.[3][4] Galectin-1 is a lectin implicated in pro-tumorigenic and immune-suppressive mechanisms.[4][9] By blocking the CRD, **GB1908** attenuates Galectin-1-induced apoptosis of T cells (Jurkat cells) and reduces the production of several immunosuppressive cytokines.[4][9]

Experimental evidence suggests that **GB1908**'s mechanism of action involves the downregulation of key cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFN $\gamma$ ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF $\alpha$ ).[3][9] The reduction in IL-6 and TNF $\alpha$  may be a result of the suppression of the NF- $\kappa$ B pathway.[3]



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